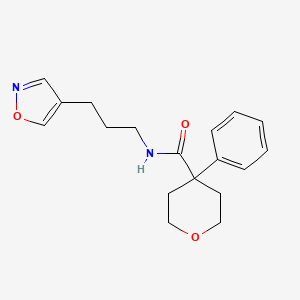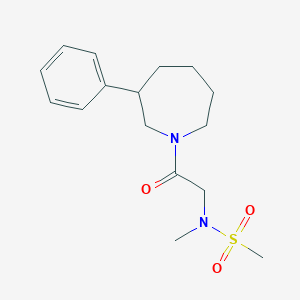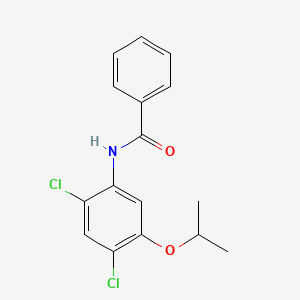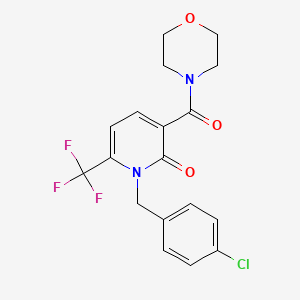
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, also known as CBMP, is a heterocyclic organic compound belonging to the pyridinone family. It is a white or yellowish solid with a molecular weight of 256.7 g/mol and a melting point of 150-153 °C. CBMP has been studied extensively due to its potential applications in a variety of scientific fields. It has been used as a building block for the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. CBMP has also been utilized in a variety of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Méthode De Synthèse Détaillée
{
"Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 1-(4-chlorobenzyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with morpholine and trifluoroacetic anhydride to form 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone."
"Starting Materials": ["4-chlorobenzaldehyde", "ethyl acetoacetate", "morpholine", "trifluoroacetic anhydride"]
"Reaction": [
"
Step 1:4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst to form 1-(4-chlorobenzyl)-3-oxobut-1-en-1-yl acetate.",
"
Step 2:1-(4-chlorobenzyl)-3-oxobut-1-en-1-yl acetate is reacted with morpholine in the presence of a base catalyst to form 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)but-3-en-1-yl acetate.",
"
Step 3:Trifluoroacetic anhydride is added to the reaction mixture from step 2 to form 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone."
]
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It has also been used in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the digestive system. 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been used to study the effects of drugs on the reproductive system, as well as to study the effects of drugs on the endocrine system.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is not fully understood. However, it is believed that 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone binds to the active sites of enzymes and receptors, thereby inhibiting their activity. 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is also believed to interact with other molecules, such as hormones and neurotransmitters, to alter their activity. In addition, 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is thought to interact with DNA and RNA, leading to the expression of certain genes.
Effets Biochimiques Et Physiologiques
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and receptors, as well as to interact with other molecules, such as hormones and neurotransmitters, to alter their activity. 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has also been shown to interact with DNA and RNA, leading to the expression of certain genes. In addition, 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been shown to affect the cardiovascular system, the nervous system, the digestive system, the reproductive system, and the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized in a relatively short amount of time. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and can be used in a variety of experiments.
However, there are some limitations to using 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain pure samples of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as impurities can be present in the compound. Furthermore, it can be difficult to measure the concentration of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone in a solution, as it is difficult to detect and quantify.
Orientations Futures
There are several potential future directions for research involving 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone. For example, further research could be done to better understand the mechanism of action of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as well as to identify new applications for the compound. In addition, further research could be done to improve the synthesis of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as well as to develop new methods for its synthesis. Furthermore, further research could be done to explore the biochemical and physiological effects of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as well as to identify new uses for the compound. Finally, further research could be done to improve the solubility of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone in aqueous solutions, as well as to develop new methods for detecting and quantifying the compound.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-6-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-13-3-1-12(2-4-13)11-24-15(18(20,21)22)6-5-14(17(24)26)16(25)23-7-9-27-10-8-23/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEDZBVXLDYOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(N(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)
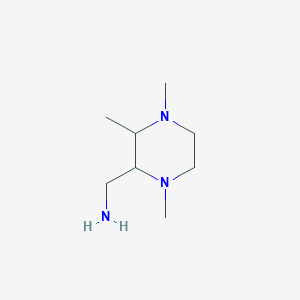
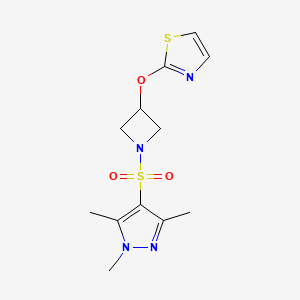
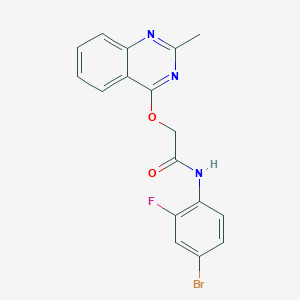
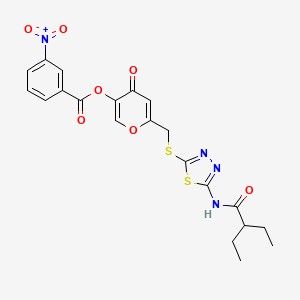
![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)
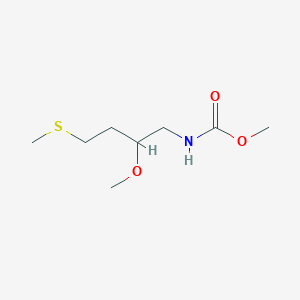
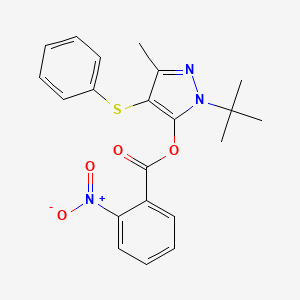
![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2459140.png)
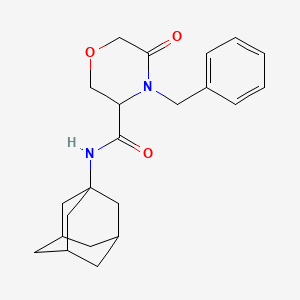
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)
